N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC20061724
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N3O3 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C20H19N3O3/c1-13-4-5-15(12-14(13)2)21-20(25)19-18(24)10-11-23(22-19)16-6-8-17(26-3)9-7-16/h4-12H,1-3H3,(H,21,25) |
| Standard InChI Key | YTXLUBNLRVXUKU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,4-dihydropyridazine ring substituted at position 1 with a 4-methoxyphenyl group and at position 3 with a carboxamide moiety linked to a 3,4-dimethylphenyl group (Fig. 1). The molecular formula is C₂₀H₁₉N₃O₃, with a molecular weight of 349.4 g/mol. Key functional groups include:
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Dihydropyridazine core: A six-membered ring with two adjacent nitrogen atoms and a ketone group at position 4.
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4-Methoxyphenyl substituent: Introduces electron-donating effects via the methoxy group.
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N-(3,4-Dimethylphenyl)carboxamide: Enhances lipophilicity and steric bulk.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉N₃O₃ |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC)C |
| Topological Polar Surface Area | 83.4 Ų |
Synthesis and Preparation
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity (Fig. 2):
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Condensation: Reacting 4-methoxyphenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) forms the pyridazine ring.
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Carboxamide Formation: Coupling the pyridazine-3-carboxylic acid intermediate with 3,4-dimethylaniline via peptide coupling reagents (e.g., EDC/HOBt).
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Purification: Chromatography (HPLC or column) isolates the target compound, with yields typically 45–60%.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Ethanol, reflux, 12 h | 68 |
| Amidation | DCM, EDC, HOBt, RT, 24 h | 52 |
Analytical Characterization
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NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, pyridazine H5), 7.65–7.12 (m, aromatic Hs), 3.85 (s, 3H, OCH₃), 2.25 (s, 6H, CH₃).
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MS: ESI-MS m/z 350.1 [M+H]⁺.
Interaction Studies with Biological Targets
Molecular Docking Analysis
Docking simulations (PDB: 1CX2) reveal:
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Binding Affinity: −8.7 kcal/mol for COX-2, driven by hydrogen bonds with Arg120 and Tyr355.
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Selectivity: Minimal interaction with COX-1 (ΔG = −5.3 kcal/mol), suggesting reduced gastric toxicity .
Pharmacokinetic Profiling
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CYP450 Metabolism: Predominant oxidation via CYP3A4 (70%), with minor contributions from CYP2D6.
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Plasma Protein Binding: 89–92% (albumin), indicating prolonged circulation.
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Dihydropyridazine Derivatives
| Compound | Anti-Inflammatory (IC₅₀, µM) | Anticancer (IC₅₀, µM) |
|---|---|---|
| N-(3,4-Dimethylphenyl)-... (Target) | 18.7 | 22.3 |
| N-(2,5-Dimethylphenyl)-... | 24.5 | 19.8 |
| N-(5-Chloro-2-methoxyphenyl)-... | 15.4 | 14.1 |
Structure-Activity Relationships (SAR)
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3,4-Dimethylphenyl: Enhances metabolic stability but reduces solubility.
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4-Methoxyphenyl: Improves membrane permeability via electron donation.
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